molecular formula C18H27N3O5 B2387959 tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)(methyl)carbamate CAS No. 761440-39-5

tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)(methyl)carbamate

Cat. No.: B2387959
CAS No.: 761440-39-5
M. Wt: 365.43
InChI Key: WJGXUQWOEIKACI-UHFFFAOYSA-N
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Description

“tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)(methyl)carbamate” is a chemical compound with the molecular formula C17H25N3O5 . It is also known as "1-(3-Methoxy-4-nitro-phenyl)-piperidin-4-yl]-carbaMic acid tert-butyl ester" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a nitrophenyl group and a carbamate group . The average mass of the molecule is 337.371 Da .

Scientific Research Applications

1. Synthesis and Optimization in Drug Intermediates

tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)(methyl)carbamate and similar compounds have been studied extensively as crucial intermediates in the synthesis of biologically active compounds. For instance, tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate has been recognized as an important intermediate in the production of drugs like omisertinib (AZD9291), with efforts made to optimize the synthesis process and enhance the yield (Zhao et al., 2017). Similarly, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, has been synthesized with an improved process to boost the yield (Wang et al., 2015).

2. Structural Studies and Characterization

Structural studies of compounds related to this compound have been conducted to understand their molecular configuration and potential applications. For instance, the crystal structure of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate was determined, providing insights into the dihedral angle between the pyrazole and piperidine rings (Richter et al., 2009). Moreover, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate offered detailed crystallographic data, contributing to the understanding of molecular interactions and architecture (Sanjeevarayappa et al., 2015).

3. Application in Organic Synthesis

This compound derivatives have been applied in various organic synthesis processes. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been utilized as N-(Boc) nitrone equivalents, showcasing their role as building blocks in organic synthesis and chemical transformations (Guinchard et al., 2005). This exemplifies the versatility of such compounds in facilitating complex chemical reactions.

Properties

IUPAC Name

tert-butyl N-[1-(3-methoxy-4-nitrophenyl)piperidin-4-yl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5/c1-18(2,3)26-17(22)19(4)13-8-10-20(11-9-13)14-6-7-15(21(23)24)16(12-14)25-5/h6-7,12-13H,8-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGXUQWOEIKACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Starting materials: 4-fluoro-2-methoxy-1-nitrobenzene and tert-butyl methyl(piperidin-4-yl)carbamate. m/z 366.
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